molecular formula C17H16N4O4 B3020270 Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate CAS No. 1448029-11-5

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate

Cat. No.: B3020270
CAS No.: 1448029-11-5
M. Wt: 340.339
InChI Key: KQPZJUGWDCIZJL-UHFFFAOYSA-N
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Description

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate is a complex organic compound that features a pyrazine ring, an azetidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with azetidine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)benzoate
  • Methyl 4-(1-(pyridine-2-carbonyl)azetidine-3-carboxamido)benzoate
  • Methyl 4-(1-(quinoline-2-carbonyl)azetidine-3-carboxamido)benzoate

Uniqueness

This compound is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 4-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-25-17(24)11-2-4-13(5-3-11)20-15(22)12-9-21(10-12)16(23)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPZJUGWDCIZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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